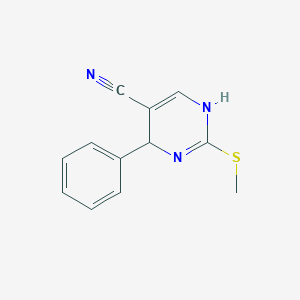

2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile

Description

2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a dihydropyrimidine derivative characterized by a methylsulfanyl (-SMe) group at position 2, a phenyl group at position 4, and a nitrile (-CN) substituent at position 3. This scaffold is synthetically accessible via [4+2] cyclocondensation reactions, which are widely employed in heterocyclic chemistry. For example, similar annulated pyrimidine systems have been synthesized using ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate as a key intermediate, demonstrating the versatility of this approach .

Properties

CAS No. |

89079-59-4 |

|---|---|

Molecular Formula |

C12H11N3S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H11N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8,11H,1H3,(H,14,15) |

InChI Key |

RSFCZXOGPDZMHO-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(C(=CN1)C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with thiourea and other reagents under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to alter its functional groups.

Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Properties

Crystal structure data from analogs provide insights into bond geometries and conformational stability:

- Bond Lengths : In 2-benzylsulfanyl-4-tolyl-sulfanyl derivatives (), the C—S bond lengths range from 1.76–1.82 Å, consistent with typical single-bond distances. The dihedral angle between the pyrimidine ring and phenyl groups (∼122.7°) indicates moderate planarity disruption, which may affect π-π stacking interactions .

- Conformational Flexibility : The target compound’s dihydropyrimidine ring introduces partial saturation, reducing aromaticity compared to fully conjugated pyrimidines. This could enhance solubility but reduce thermal stability.

Electronic and Computational Analysis

Computational studies using methods like the Amsterdam Density Functional (ADF) program () can predict electronic properties. For example:

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile, a heterocyclic compound belonging to the pyrimidine family, has demonstrated diverse biological activities in various studies. This article explores the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Research has shown that 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its structural analogs exhibit promising anticancer properties. A study conducted in 2024 revealed significant cytotoxic effects against multiple cancer cell lines.

Case Study: Breast Cancer Cell Lines

The compound demonstrated notable activity against breast cancer cell lines, with varying efficacy depending on the specific cell type:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB453 | 29.1 |

| MCF-7 | 15.3 |

These results indicate that the compound is particularly effective against MCF-7 cells, suggesting potential applications in breast cancer treatment.

Antimicrobial Activity

2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its derivatives have shown promising antimicrobial properties, exhibiting activity against both bacteria and fungi.

Antibacterial Activity

The compound demonstrated significant bacteriostatic effects against gram-positive bacteria:

| Bacterial Strain | Inhibition |

|---|---|

| S. aureus | Positive |

| S. epidermidis | Positive |

These findings suggest potential applications in developing new antibacterial agents, particularly against antibiotic-resistant strains.

Antifungal Activity

Studies have also revealed antifungal properties of the compound, with notable activity against:

- Aspergillus flavus

- Aspergillus niger

The broad-spectrum antimicrobial activity of 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile makes it a promising candidate for further development in this field.

Antioxidant Properties

Research has shown that 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its analogs possess significant antioxidant activity. This property is particularly relevant in the context of oxidative stress-related disorders and aging processes .

The compound's antioxidant activity is attributed to its ability to:

- Scavenge free radicals

- Inhibit lipid peroxidation

- Chelate metal ions

These mechanisms contribute to the compound's potential in protecting cells against oxidative damage .

Analgesic Activity

Studies have demonstrated that 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its derivatives exhibit significant analgesic properties. A comprehensive study conducted in 2011 evaluated the analgesic activity of various 2-methylthio-1,4-dihydropyrimidine derivatives using the acetic acid-induced writhing method .

Research Findings

The study revealed that several compounds in this class showed excellent to good analgesic activity. The results for selected compounds are presented below:

| Compound | % Inhibition of Writhing | % Analgesic Activity |

|---|---|---|

| IIh | 41.33 ± 0.88 | 43.28 |

| IIe | 38.66 ± 0.88 | 47.04 |

| IIk | 30.33 ± 0.66 | 58.45 |

| IIl | 36 ± 0.57 | 50.68 |

These findings suggest that 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile and its analogs have significant potential as analgesic agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile is closely related to its structural features. SAR studies have revealed that:

- The presence of electron-donating groups on the phenyl ring enhances biological activity.

- The methylsulfanyl group at the 2-position contributes to the compound's overall efficacy.

- Modifications to the 5-position (e.g., replacing the carbonitrile group) can alter the compound's biological properties .

Q & A

Q. What are the optimal synthetic routes for 2-(methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituting a thiomethyl group at the 2-position of the pyrimidine ring can be achieved by reacting 4-phenyl-6-oxo-1,6-dihydropyrimidine derivatives with methylthiolating agents (e.g., methyl iodide or methanethiol) in the presence of a base like potassium carbonate. Evidence from similar pyrimidine derivatives shows that yields (~43%) can be enhanced by optimizing solvent choice (e.g., DMF or ethanol), reaction time (12–24 hours), and temperature (room temperature to reflux) . Slow crystallization from ethanol or water improves purity, as demonstrated in analogous syntheses .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹, and S–C vibrations at 600–700 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and planarity of the dihydropyrimidine ring. For example, NH protons resonate at δ ~13.5 ppm in DMSO-d₆, while methylsulfanyl groups appear at δ ~2.5 ppm .

- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (e.g., deviations <0.2% indicate high purity) .

Q. What structural features influence the compound’s reactivity and stability?

The dihydropyrimidine core is planar, with hydrogen bonding (N–H⋯O) forming centrosymmetric dimers in the crystal lattice, enhancing stability . The methylsulfanyl group acts as an electron donor, increasing nucleophilicity at the 2-position, while the carbonitrile group at C5 facilitates electrophilic substitutions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and electronic properties. For instance, frontier molecular orbital (FMO) analysis identifies reactive sites for functionalization, while molecular docking screens potential interactions with biological targets. Integrating computational predictions with high-throughput experimentation reduces trial-and-error synthesis, as demonstrated in reaction design frameworks like ICReDD’s hybrid computational-experimental workflows .

Q. What experimental design strategies minimize variability in synthesizing and testing derivatives?

Statistical Design of Experiments (DoE) methods, such as factorial designs or response surface methodology, systematically optimize parameters (e.g., solvent, catalyst loading, temperature). For example, a central composite design could identify interactions between reaction time and temperature, reducing the number of trials needed for optimization . This approach is critical for scaling up synthesis while maintaining reproducibility.

Q. How should researchers resolve contradictions between calculated and experimental data (e.g., elemental analysis or spectroscopic results)?

Discrepancies in elemental analysis (e.g., C/H/N deviations >0.5%) may indicate impurities or incomplete crystallization. Cross-validation with multiple techniques (e.g., HPLC for purity, X-ray crystallography for structural confirmation) is essential. For NMR assignments, 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals, as seen in studies of related pyrimidines .

Q. What are the mechanistic insights into the compound’s participation in multicomponent reactions (e.g., Biginelli-like reactions)?

The methylsulfanyl group enhances electron density at C2, facilitating nucleophilic attacks in cyclocondensation reactions. Mechanistic studies using kinetic isotopic effects or in situ IR monitoring can elucidate rate-determining steps. For example, intermediates such as enaminonitriles may form during reactions with aldehydes and urea derivatives, as proposed in analogous dihydropyrimidine syntheses .

Q. How can membrane technologies or separation processes improve the purification of this compound?

Membrane-based methods (e.g., nanofiltration) or chromatographic techniques (e.g., HPLC with C18 columns) achieve high-purity isolation. Solvent selection (e.g., ethanol/water mixtures) influences crystallization efficiency, as shown in purification protocols for structurally similar pyrimidines .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) due to potential irritancy of carbonitrile and sulfanyl groups.

- Store waste separately in labeled containers for professional disposal, as advised for structurally related compounds .

- Conduct reactions in well-ventilated hoods to avoid inhalation of volatile byproducts (e.g., HCN in decomposition scenarios).

Q. How can researchers validate the environmental impact of synthetic byproducts?

Lifecycle assessment (LCA) tools evaluate waste streams, while green chemistry metrics (e.g., E-factor) quantify solvent and reagent efficiency. For example, replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.